1-Ethyl-3,5-dimethylpiperazine

Vue d'ensemble

Description

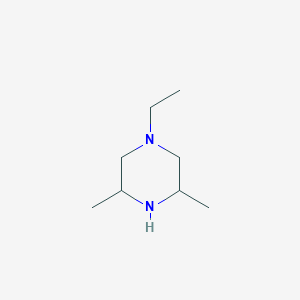

1-Ethyl-3,5-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms and four carbon atoms. The ethyl and methyl groups are attached to the nitrogen atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a molecular weight of 142.24 .Applications De Recherche Scientifique

Biogenetically-Inspired Synthesis

- A study discusses the total synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, complex fungal metabolites with potent anticancer properties, using cyclo-dipeptides including essential tryptophan residues and other amino acids as core structures. These compounds demonstrate a range of potent biological properties, including cytotoxic and antitumor activities (Kim & Movassaghi, 2015).

Synthesis and Evaluation of Novel Compounds

- Research on the synthesis, characterization, and biological evaluation of 1,4-dihydropyridine derivatives, which demonstrated antioxidant and metal chelating activities, suggests potential usefulness in treating metal-induced oxidative stress diseases. This process involved using N,N-dimethylpiperazine as a base (Sudhana & Adi, 2019).

Structural Analyses in Chemistry

- A study analyzed the effects of methyl group positioning on the C-7 piperazine ring of fluoroquinolones, revealing its influence on potency against mammalian enzymes, suggesting that structural modifications can significantly impact the interaction and effectiveness of these compounds (Gootz et al., 1994).

Applications in Material Science

- Investigation into the use of 1,4-dimethylpiperazine as a catalyst in polyether foam production found that it exhibits low gelling and blowing action compared to traditional catalysts, suggesting its potential as a delayed-action catalyst in certain industrial applications (Samarappuli & Liyanage, 2018).

Molecular Docking and Pharmacological Studies

- A study on the synthesis of platinum(II) compounds using 1-[2-(ethylamino)ethyl]-3,5-dimethylpyrazole and other ligands explored their potential in pharmaceutical applications, particularly in developing new cancer treatments (Castellano et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that piperazine compounds, which 1-ethyl-3,5-dimethylpiperazine is a derivative of, are generally gaba receptor agonists .

Mode of Action

As a GABA receptor agonist, piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Ethyl-3,5-dimethylpiperazine are not well-studied. Piperazine, the parent compound, is known to interact with various biomolecules. For instance, it acts as a GABA receptor agonist

Cellular Effects

Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperazine, the parent compound, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .

Propriétés

IUPAC Name |

1-ethyl-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMGCUENOHMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)

![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)

![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)